molecular formula C20H14FN3 B11191678 6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11191678
M. Wt: 315.3 g/mol
InChI Key: SEBIKGDLKJHENL-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound with the molecular formula C20H14FN3. This compound features a unique structure where a fluorophenyl group is attached to a benzimidazoquinazoline core. The pyrimidine ring in this compound adopts a half-chair conformation, and the dihedral angle between the benzimidazole ring system and the fluorophenyl ring is approximately 84.18°

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of the Quinazoline Moiety: The benzimidazole core is then reacted with a suitable reagent to introduce the quinazoline moiety. This can be achieved through various cyclization reactions.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction may lead to partially or fully reduced forms of the compound.

Scientific Research Applications

6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the suppression of cancer cell growth and proliferation . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features, such as the fluorophenyl group and the benzimidazoquinazoline core. These features contribute to its distinct binding properties and potential therapeutic applications. Compared to other quinazoline derivatives, this compound may offer improved efficacy and selectivity in targeting specific molecular pathways involved in disease processes .

Properties

Molecular Formula

C20H14FN3

Molecular Weight

315.3 g/mol

IUPAC Name

6-(2-fluorophenyl)-5,6-dihydrobenzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H14FN3/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)24(19)20/h1-12,19,22H

InChI Key

SEBIKGDLKJHENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24)F

Origin of Product

United States

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